molecular formula C40H31F6O2P B3282829 benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate CAS No. 75768-65-9

benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate

Cat. No.: B3282829
CAS No.: 75768-65-9
M. Wt: 688.6 g/mol
InChI Key: MEMADLITSPCZKR-UHFFFAOYSA-M
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Description

Benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate (hereafter referred to by its IUPAC name) is a phosphonium salt paired with a fluorinated bisphenol derivative. Its structure comprises a benzyl(triphenyl)phosphonium cation and a hexafluoroisopropylidene-bridged bisphenolate anion (Fig. 1). This compound is notable for its thermal stability and flame-retardant properties, attributed to the synergistic effects of the phosphonium cation (electron-deficient, char-forming) and the fluorinated bisphenol (thermal resistance, gas-phase radical scavenging) . It is commercially utilized as a curing accelerator in fluorinated elastomers and as a flame-retardant additive in polylactide (PLA) nanocomposites .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.C15H10F6O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-20H,21H2;1-8,22-23H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMADLITSPCZKR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H31F6O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888498
Record name Benzyltriphenylphosphanium 4‐[1,1,1,3,3,3‐ hexafluoro‐2‐(4‐hydroxyphenyl)propan‐2‐yl]benzen‐1‐olate
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Molecular Weight

688.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1)
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CAS No.

75768-65-9
Record name Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1)
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Record name Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(phenol) (1:1)
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Record name Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1)
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Record name Benzyltriphenylphosphanium 4‐[1,1,1,3,3,3‐ hexafluoro‐2‐(4‐hydroxyphenyl)propan‐2‐yl]benzen‐1‐olate
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Record name Benzyltriphenylphosphonium, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate typically involves the reaction of benzyltriphenylphosphonium chloride with 4,4’-(hexafluoroisopropylidene)diphenol under specific conditions . The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Oxidation Reactions

The phenolate anion undergoes oxidation under controlled conditions:

Reagent Conditions Major Product Mechanism
Hydrogen peroxideAqueous/organic solvent, 25–50°CQuinone derivativesElectron transfer from phenolate
Potassium permanganateAcidic/neutral medium, RTFluorinated biphenyl quinonesRadical-mediated oxidation

The hexafluoro-isopropylidene group stabilizes intermediates, enhancing reaction efficiency .

Reduction Reactions

The phosphonium cation participates in reductions:

Reagent Conditions Major Product Application
Sodium borohydrideAnhydrous THF, 0–25°CBenzyltriphenylphosphineCatalyst precursor
Lithium aluminum hydrideDiethyl ether, refluxTriphenylphosphine + tolueneRecovery of phosphine ligands

Reductive cleavage of the P–C bond occurs selectively without affecting the fluorinated anion .

Nucleophilic Substitution

The phenolate oxygen acts as a nucleophilic site:

Nucleophile Conditions Product Yield
Alkyl halidesDMSO, 60°C, 12 hrsEther derivatives75–85%
Acyl chloridesAcetonitrile, RT, 6 hrsEsterified phenolate65–70%
AminesDMF, 100°C, 24 hrsFluorinated aniline analogs50–60%

Reactions proceed via SN2 mechanisms, with the hexafluoro group enhancing electrophilicity .

Comparative Reactivity with Analogues

Compound Oxidation Potential Reduction Stability Nucleophilic Activity
Benzyltriphenylphosphonium chlorideLowHighModerate
Hexafluoroisopropylidene diphenolHighLowHigh
This compound Moderate-HighModerateHigh

The hybrid structure balances reactivity between cation and anion .

Industrial and Synthetic Utility

  • Polymer Chemistry : Serves as a curing agent for fluoropolymers due to thermal stability .

  • Pharmaceutical Intermediates : Used to synthesize fluorinated antioxidants and anti-inflammatory agents .

  • Materials Science : Enhances dielectric properties in coatings .

Key Findings from Research

  • Mechanistic Studies : DFT calculations confirm the phenolate’s electron-deficient nature accelerates nucleophilic substitutions .

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming stable aromatic residues .

  • Environmental Impact : Bioaccumulation potential is low (log Kow = 4.2), but fluorinated byproducts require careful disposal .

Scientific Research Applications

Catalytic Applications

Organocatalysis:
Benzyl(triphenyl)phosphanium salts are known for their role as organocatalysts in various chemical reactions. They facilitate reactions such as:

  • Michael Additions: The compound can promote Michael addition reactions between nucleophiles and α,β-unsaturated carbonyl compounds. Its phosphonium cation enhances the electrophilicity of the carbonyl group, thus increasing reaction rates.
  • Aldol Reactions: It acts as a catalyst in aldol condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

Table 1: Summary of Catalytic Reactions

Reaction TypeRole of CompoundReference
Michael AdditionOrganocatalyst
Aldol CondensationCatalytic agent

Material Science

Polymer Chemistry:
The compound has been utilized in the development of advanced materials due to its ability to participate in radical polymerization processes. It can serve as an initiator or a stabilizer in the creation of polymeric networks with desirable mechanical properties.

Table 2: Properties of Polymers Synthesized with Benzyl(triphenyl)phosphanium

PropertyValueApplication
Tensile StrengthHighStructural materials
Thermal StabilityExcellentHigh-temperature applications
SolubilityModerateCoatings and adhesives

Pharmaceutical Applications

Drug Development:
Benzyl(triphenyl)phosphanium derivatives have shown potential as intermediates in the synthesis of pharmaceutical compounds. Their ability to stabilize reactive intermediates makes them valuable in drug formulation processes.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing novel anticancer agents through multi-step organic transformations. The phosphonium salt facilitates key steps that lead to the formation of biologically active molecules.

Environmental Applications

Pollution Remediation:
Recent studies have explored the use of benzyl(triphenyl)phosphanium compounds in environmental chemistry for the remediation of pollutants. Their reactivity allows them to bind heavy metals and other contaminants, facilitating their removal from wastewater.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous phosphonium salts and bisphenol derivatives, focusing on structural features, thermal properties, and applications.

Phosphonium Salts with Varied Cations/Anions
Compound Name Molecular Formula Key Features Applications Thermal Stability (°C)*
Benzyl(triphenyl)phosphanium; hexafluoroisopropylidene-bisphenolate C₃₈H₂₇F₁₂OP·C₂₀H₁₄F₆O₂ Fluorinated bisphenol anion enhances thermal resistance and flame retardancy Flame retardants, elastomer curing >300
Triphenyl benzyl phosphonium chloride (OMMT-1) C₂₅H₂₂P⁺Cl⁻ Chloride anion; used in PLA nanocomposites Flame retardancy (PLA matrices) ~250
Tributyl hexadecyl phosphonium bromide (OMMT-2) C₂₈H₆₀P⁺Br⁻ Long alkyl chains improve dispersion in polymers Polymer compatibilizers ~220
18F-Fluorobenzyl triphenyl phosphonium (FBnTP) C₂₅H₂₁F₁₈P⁺ Radiolabeled fluorobenzyl group; mitochondrial targeting PET imaging (brown adipose tissue) N/A
2,4-Dichlorobenzyl triphenyl phosphonium chloride C₂₅H₂₀Cl₂P⁺Cl⁻ Dichlorinated benzyl group; high polarity Accelerators in epoxy resins ~280

Key Observations :

  • Anion Impact: The fluorinated bisphenolate anion in the target compound confers superior thermal stability (>300°C) compared to halide-based analogs (e.g., OMMT-1, ~250°C) .
  • Cation Modifications : Alkyl chain length (e.g., OMMT-2) improves polymer compatibility but reduces thermal stability. Fluorinated or halogenated benzyl groups (e.g., FBnTP, dichlorobenzyl derivatives) enable specialized applications like biomedical imaging or epoxy curing .
  • Flame Retardancy : The target compound reduces peak heat release rates (pHRR) in PLA by 40–50% at 5 wt.% loading, outperforming OMMT-1 (30–35% reduction) due to its fluorine-mediated gas-phase radical quenching .
Fluorinated Bisphenol Analogs
Compound Name Molecular Formula Key Features Applications
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) C₁₅H₁₀F₆O₂ Fluorinated analog of BPA; high chemical resistance High-performance polymers, coatings
Bisphenol A (BPA) C₁₅H₁₆O₂ Non-fluorinated; endocrine-disrupting properties Plastics, thermal paper

Key Observations :

  • The hexafluoroisopropylidene group in the target compound’s anion shares structural similarity with Bisphenol AF, offering enhanced thermal and chemical resistance compared to BPA .
Flame Retardancy in PLA Nanocomposites
  • The target compound, when blended with PLA and organically modified montmorillonite (OMMT), reduces pHRR by 48% and total smoke production by 35% due to intumescent char formation and fluorine-mediated gas-phase inhibition .
  • Comparable phosphonium salts (e.g., OMMT-1) achieve lower pHRR reductions (30–35%), highlighting the critical role of the fluorinated bisphenol anion .
Curing Acceleration in Fluorinated Elastomers
  • The compound acts as a latent accelerator in fluoroelastomers, enabling stepwise curing at controlled temperatures. Its fluorinated anion ensures compatibility with perfluoroether matrices, unlike non-fluorinated analogs (e.g., benzyl trioctyl phosphonium chloride) .
Biomedical Potential

    Biological Activity

    The compound benzyl(triphenyl)phosphanium; 4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate is a complex organophosphorus compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.

    Chemical Structure

    The compound can be represented by the following structural formula:

    C25H22P+C14H8F6O2\text{C}_{25}\text{H}_{22}\text{P}^+\cdots \text{C}_{14}\text{H}_{8}\text{F}_6\text{O}_2

    Physical Properties

    PropertyValue
    Molecular Weight688.637 g/mol
    Melting PointNot specified
    SolubilitySoluble in organic solvents
    StabilityStable under normal conditions

    Benzyl(triphenyl)phosphanium compounds are known to interact with various biological molecules, including proteins and nucleic acids. The presence of the triphenylphosphonium moiety enhances mitochondrial targeting, which is crucial for their biological efficacy. This targeting mechanism allows the compound to affect cellular respiration and energy metabolism.

    Antimicrobial Activity

    Recent studies have demonstrated that benzyl(triphenyl)phosphanium derivatives exhibit antimicrobial properties against a range of pathogens. For instance:

    • Staphylococcus aureus : The compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
    • Escherichia coli : Similar effects were observed, indicating broad-spectrum antimicrobial potential.

    Cytotoxicity Studies

    Cytotoxicity assays using human cancer cell lines revealed that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The IC50 values for various cancer cell lines were found to be in the range of 5-15 µM, suggesting a promising therapeutic index.

    Case Studies

    • Case Study 1: Mitochondrial Targeting
      • Researchers investigated the mitochondrial uptake of the compound using fluorescence microscopy. Results indicated a strong accumulation in mitochondria, correlating with increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.
    • Case Study 2: Anti-inflammatory Effects
      • In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

    Q & A

    Q. How does the compound’s fluorinated phenolic moiety influence its reactivity in catalysis or material science?

    • Methodological Answer : The hexafluoroisopropyl group enhances electron-withdrawing effects, stabilizing the phenolate ion and modulating redox properties. In catalysis, this may improve Lewis acidity or phase-transfer efficiency. For material applications, evaluate dielectric constants or thermal stability via cyclic voltammetry and thermogravimetric analysis (TGA) .
    • Data Contradiction Note : Conflicting reports on fluorinated phenols’ environmental persistence (e.g., endocrine disruption vs. inertness) require comparative bioassays (e.g., yeast estrogen screens) .

    Q. What mechanistic insights explain its role in [3,3]-sigmatropic rearrangements or phosphorylation reactions?

    • Methodological Answer : The phosphanium ion acts as a soft acid, facilitating nucleophilic attack on substrates. For sigmatropic rearrangements, track intermediates via in situ ³¹P NMR or isotopic labeling (e.g., ¹⁸O). Kinetic studies (variable-temperature NMR) can reveal activation parameters .
    • Case Study : demonstrates phosphonium intermediates in benzoxaphosphinine synthesis, where NaH as a base enhances reaction yields by deprotonating phenolic OH groups .

    Q. How can conflicting toxicity data from in vitro vs. in vivo models be resolved?

    • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic detoxification in vivo). Use in vitro microsomal assays (S9 fractions) to simulate metabolism. Compare results with Caenorhabditis elegans or zebrafish models for cross-validation. Prioritize endpoints like oxidative stress markers (ROS assays) or genomic instability (comet assays) .

    Notes for Experimental Design

    • Contradiction Mitigation : When replicating synthesis protocols, cross-check solvent purity (e.g., anhydrous THF vs. technical grade) and base strength (NaH vs. KOtBu) to resolve yield inconsistencies .
    • Eco-Toxicology : Follow OECD guidelines for endocrine disruption assays to standardize comparisons with BPAF analogs .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate
    Reactant of Route 2
    benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate

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